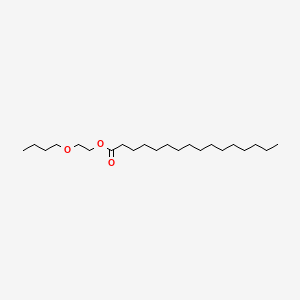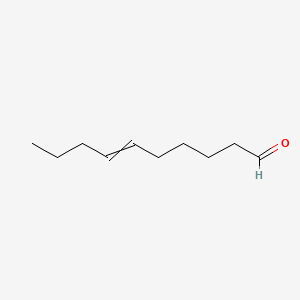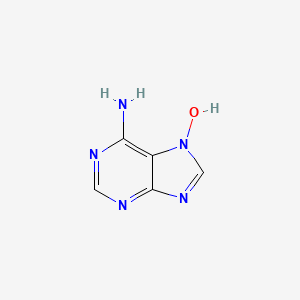
holmium(3+);trinitrate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a salt of holmium and nitric acid, forming yellowish crystals that are highly soluble in water . This compound is part of the rare earth elements and is known for its unique properties and applications in various fields.
Preparation Methods
Holmium(3+);trinitrate;hexahydrate can be synthesized through several methods:
- Anhydrous holmium(III) nitrate can be obtained by reacting holmium(III) oxide with nitrogen dioxide at 150°C:
Reaction with Nitrogen Dioxide: 2Ho2O3+9N2O4→4Ho(NO3)3+6NO
Metallic holmium reacts with nitrogen dioxide at 200°C to form holmium(III) nitrate:Reaction with Metallic Holmium: Ho+3N2O4→Ho(NO3)3+3NO
Holmium hydroxide reacts with nitric acid at 150°C to produce holmium(III) nitrate:Reaction with Nitric Acid: Ho(OH)3+3HNO3→Ho(NO3)3+3H2O
These methods are commonly used in laboratory settings to produce this compound .
Chemical Reactions Analysis
Holmium(3+);trinitrate;hexahydrate undergoes various chemical reactions:
Thermal Decomposition: When heated, the hydrated form decomposes to form holmium oxynitrate (HoONO₃) and eventually holmium oxide (Ho₂O₃).
Oxidation and Reduction: As an oxidizing agent, it can participate in redox reactions with various reducing agents.
Substitution Reactions: It can undergo substitution reactions with other nitrates or similar compounds. Common reagents used in these reactions include nitric acid, nitrogen dioxide, and various reducing agents.
Scientific Research Applications
Holmium(3+);trinitrate;hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other holmium compounds and as a reagent in various chemical reactions.
Biology: Its unique properties make it useful in biological research, particularly in studies involving rare earth elements.
Medicine: Holmium compounds are explored for their potential use in medical imaging and cancer treatment.
Industry: It is used in the production of ceramics, glass, and metallic holmium
Mechanism of Action
The mechanism by which holmium(3+);trinitrate;hexahydrate exerts its effects is primarily through its role as an oxidizing agent. It can donate oxygen atoms to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Holmium(3+);trinitrate;hexahydrate can be compared with other rare earth nitrates such as terbium(III) nitrate and erbium(III) nitrate. While these compounds share similar chemical properties, this compound is unique due to its specific applications and the distinct properties of holmium. Similar compounds include:
Properties
CAS No. |
35725-31-6 |
|---|---|
Molecular Formula |
H12HoN3O15 |
Molecular Weight |
459.04 g/mol |
IUPAC Name |
holmium(3+);trinitrate;hexahydrate |
InChI |
InChI=1S/Ho.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |
InChI Key |
OMTYKYWUMGRKES-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
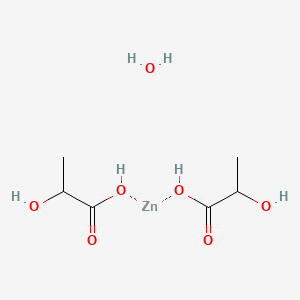
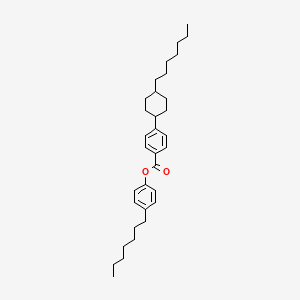
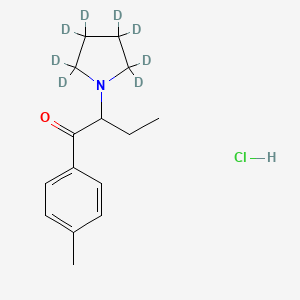
![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
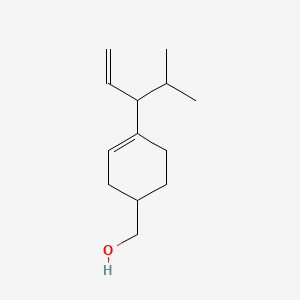
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
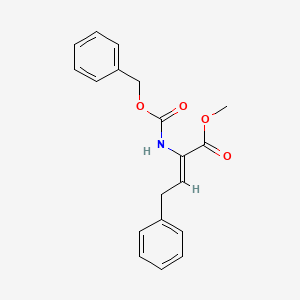


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
